A Comprehensive Technical Guide to the Chemical Properties of Nonaethylene Glycol
A Comprehensive Technical Guide to the Chemical Properties of Nonaethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Nonaethylene glycol, a monodisperse oligoethylene glycol, is a cornerstone in various scientific and industrial applications, particularly in the realms of drug delivery, bioconjugation, and materials science. Its unique physicochemical properties, including high water solubility and biocompatibility, make it an invaluable tool for enhancing the therapeutic efficacy of pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the chemical properties of nonaethylene glycol, detailed experimental protocols for their determination, and visualizations of its application in drug development.
Core Chemical and Physical Properties
Nonaethylene glycol is a polymer composed of nine repeating ethylene glycol units.[] This structure imparts excellent water solubility and a hydrophilic nature.[][2] The terminal hydroxyl groups are reactive and can be further derivatized for various applications.[][3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of nonaethylene glycol:
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₈O₁₀ | |
| Molecular Weight | 414.5 g/mol | |
| CAS Number | 3386-18-3 | |
| Appearance | White to off-white powder or lump | |
| Melting Point | 24.0 - 26 °C | |
| Boiling Point | 190 °C at 0.01 mmHg; 148°C at 0.7mmHg | |
| Purity | >95.0% (GC) | |
| Refractive Index | n20D 1.46 | |
| XLogP3-AA | -2.3 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 10 | |
| Rotatable Bond Count | 26 | |
| Exact Mass | 414.24649740 Da | |
| Monoisotopic Mass | 414.24649740 Da | |
| Topological Polar Surface Area | 114 Ų | |
| Heavy Atom Count | 28 |
Experimental Protocols
Accurate determination of the chemical and physical properties of nonaethylene glycol is crucial for its effective application. Below are detailed methodologies for key experiments.
Determination of Purity by Gas Chromatography (GC)
Objective: To determine the purity of a nonaethylene glycol sample.
Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The purity is determined by comparing the peak area of nonaethylene glycol to the total area of all peaks.
Methodology:
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Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
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Column: A capillary column suitable for polar compounds, such as a wax or polyethylene glycol phase column (e.g., Rtx-35, 30 m x 0.53 mm ID, 3.0 µm film thickness).
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Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).
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Sample Preparation:
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Accurately weigh approximately 10 mg of the nonaethylene glycol sample.
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Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.
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Injection: Inject 1 µL of the prepared sample into the GC inlet.
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Temperature Program:
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Inlet Temperature: 250°C
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Oven Program:
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Initial temperature: 150°C, hold for 2 minutes.
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Ramp: Increase temperature at a rate of 10°C/min to 280°C.
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Hold: Maintain 280°C for 10 minutes.
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Detector Temperature: 300°C
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Data Analysis:
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Identify the peak corresponding to nonaethylene glycol based on its retention time, confirmed by running a standard.
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Calculate the purity by the area percent method:
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% Purity = (Area of nonaethylene glycol peak / Total area of all peaks) x 100
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Measurement of Viscosity using a Capillary Viscometer
Objective: To determine the kinematic viscosity of a nonaethylene glycol solution.
Principle: A capillary viscometer measures the time it takes for a fixed volume of liquid to flow through a capillary tube under the influence of gravity. This flow time is directly proportional to the kinematic viscosity.
Methodology:
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Instrument: An Ubbelohde or similar suspended-level capillary viscometer.
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Sample Preparation:
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Prepare aqueous solutions of nonaethylene glycol at various concentrations (e.g., 10%, 20%, 30% w/v).
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Procedure:
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Select a viscometer with an appropriate capillary size for the expected viscosity range.
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Charge the viscometer with the nonaethylene glycol solution.
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Place the viscometer in a constant temperature water bath and allow it to equilibrate for at least 15 minutes.
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Using suction, draw the liquid up through the capillary into the upper bulb.
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Release the suction and measure the time it takes for the meniscus to pass between the two calibrated marks.
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Repeat the measurement at least three times and calculate the average flow time.
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Calculation:
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Kinematic Viscosity (ν) = C * t
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Where:
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C is the calibration constant of the viscometer (in cSt/s).
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t is the average flow time (in seconds).
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Dynamic Viscosity (η) = ν * ρ
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Where:
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ρ is the density of the solution at the measurement temperature.
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Assessment of Solubility
Objective: To qualitatively and quantitatively assess the solubility of nonaethylene glycol in various solvents.
Principle: The solubility is determined by observing the formation of a clear, homogeneous solution at a specific concentration and temperature.
Methodology:
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Qualitative Assessment:
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Place a small amount (e.g., 10 mg) of nonaethylene glycol into separate test tubes.
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Add 1 mL of various solvents (e.g., water, ethanol, methanol, chloroform, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) to each tube.
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Vortex or shake the tubes vigorously for 1 minute.
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Visually inspect for the complete dissolution of the solid. Record as "soluble," "partially soluble," or "insoluble." Studies have shown PEG to be soluble in THF, chloroform, DMSO, methanol, and water.
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Quantitative Assessment (Isothermal Titration):
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Accurately weigh a known amount of nonaethylene glycol (e.g., 100 mg) into a beaker.
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Using a burette, slowly add a specific solvent while continuously stirring at a constant temperature.
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Record the volume of solvent required to completely dissolve the solid.
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Calculate the solubility in terms of g/100 mL or mol/L.
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Role in Drug Development: The PEGylation Workflow
Nonaethylene glycol is a key component in PEGylation, the process of attaching polyethylene glycol chains to molecules such as proteins, peptides, or nanoparticles. This process significantly improves the pharmacokinetic and pharmacodynamic properties of therapeutic agents. PEGylation can enhance drug solubility, prolong circulation time by shielding the molecule from the host's immune system, and reduce enzymatic degradation.
Visualization of the PEGylation Process for Nanoparticle Drug Delivery
The following diagram illustrates a typical workflow for the PEGylation of a nanoparticle-based drug delivery system.
Caption: Workflow of Nanoparticle PEGylation for Enhanced Drug Delivery.
Impact of PEGylation on Nanoparticle Fate
The "stealth" effect conferred by the hydrophilic PEG layer reduces opsonization (the process by which particles are marked for phagocytosis) and subsequent clearance by the mononuclear phagocyte system. This leads to a longer circulation half-life of the drug carrier, increasing the probability of it reaching the target tissue.
